Imidazo[2,1-b]benzothiazole-2-acetic acid
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Overview
Description
Imidazo[2,1-b]benzothiazole-2-acetic acid is a heterocyclic compound that belongs to the benzothiazole family. This compound has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable candidate for developing new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[2,1-b]benzothiazole-2-acetic acid can be synthesized through several synthetic routes, including:
Diazo-coupling reactions: This method involves the coupling of diazonium salts with benzothiazole derivatives under specific reaction conditions.
Knoevenagel condensation: This reaction involves the condensation of benzothiazole derivatives with suitable carbonyl compounds in the presence of a base.
Biginelli reaction: This multicomponent reaction involves the condensation of benzothiazole derivatives with aldehydes, β-keto esters, and urea or thiourea.
Molecular hybridization techniques: These techniques involve the combination of benzothiazole derivatives with other bioactive molecules to enhance their properties.
Microwave irradiation: This method uses microwave energy to accelerate the reaction process and improve the yield of the desired product.
One-pot multicomponent reactions: These reactions involve the simultaneous reaction of multiple starting materials in a single reaction vessel to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]benzothiazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, resulting in the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms to the compound, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromic acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles.
Major Products Formed:
Oxidation: Oxidized products may include carboxylic acids, aldehydes, and ketones.
Reduction: Reduced products may include alcohols, amines, and hydrocarbons.
Substitution: Substituted products may include halogenated compounds, alkylated compounds, and other functionalized derivatives.
Scientific Research Applications
Imidazo[2,1-b]benzothiazole-2-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and organic materials.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases, including tuberculosis and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Imidazo[2,1-b]benzothiazole-2-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole
Imidazo[2,1-b]thiazole carboxamide
Imidazo[2,1-b]thiazole derivatives
Benzothiazole derivatives
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]benzothiazol-2-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c14-10(15)5-7-6-13-8-3-1-2-4-9(8)16-11(13)12-7/h1-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTVXEWTXSXWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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